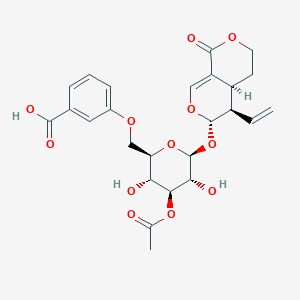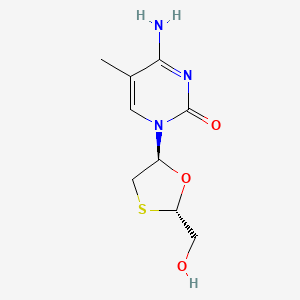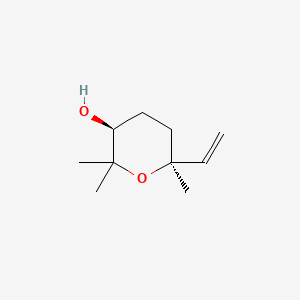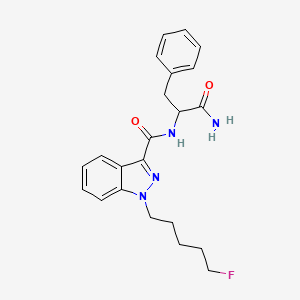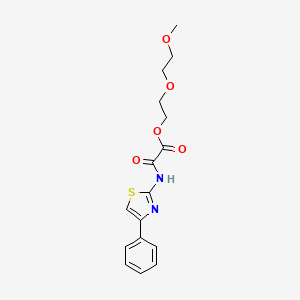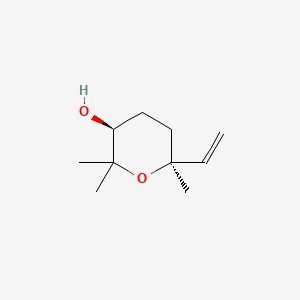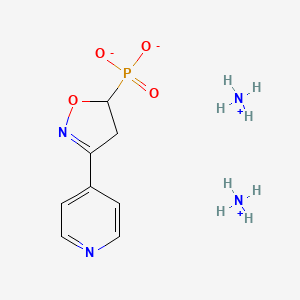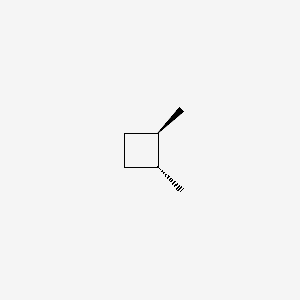
trans-1,2-Dimethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2-Dimethylcyclobutane: is an organic compound with the molecular formula C₆H₁₂ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of 1,2-dimethylcyclobutane, where the methyl groups are on opposite sides of the cyclobutane ring, making it more stable than its cis counterpart due to reduced steric strain .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,2-Dimethylcyclobutane can be synthesized through various methods, including:
Cyclization Reactions: Starting from 1,4-dibromo-2,3-dimethylbutane, cyclization can be achieved using a strong base like sodium amide (NaNH₂) in liquid ammonia.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms on the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclobutanes.
Scientific Research Applications
trans-1,2-Dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cycloalkanes.
Biology: Research on its biological activity and potential as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1,2-dimethylcyclobutane involves its interaction with various molecular targets and pathways. Due to its stable trans configuration, it exhibits lower steric strain, making it less reactive compared to its cis isomer. The compound’s effects are primarily exerted through its participation in chemical reactions, where it acts as a substrate or intermediate .
Comparison with Similar Compounds
cis-1,2-Dimethylcyclobutane: The cis isomer with both methyl groups on the same side of the ring, exhibiting higher steric strain and lower stability.
1,3-Dimethylcyclobutane: A positional isomer with methyl groups on the first and third carbon atoms.
Cyclobutane: The parent compound without any methyl substituents
Uniqueness: trans-1,2-Dimethylcyclobutane is unique due to its trans configuration, which reduces steric strain and increases stability compared to its cis isomer. This makes it an ideal compound for studying stereochemical effects and conformational analysis in cycloalkanes .
Properties
CAS No. |
15679-02-4 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
(1R,2R)-1,2-dimethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
IVAGOJQDJFWIRT-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]1C |
Canonical SMILES |
CC1CCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


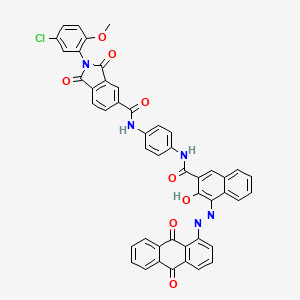
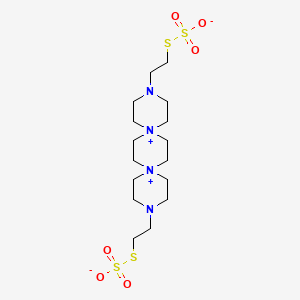

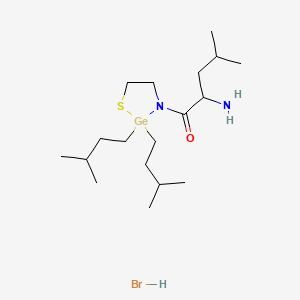
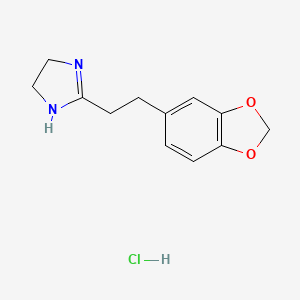
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
